InChI=1S/C12H21BO3Si/c1-12(2,3)17(4,5)16-11-8-6-10(7-9-11)13(14)15/h6-9,14-15H,1-5H3
. The canonical SMILES string is B(C1=CC=C(C=C1)OSi(C)C(C)(C)C)(O)O
.
4-(tert-Butyldimethylsilyloxy)phenylboronic acid can be synthesized by protecting the hydroxyl group of 4-hydroxyphenylboronic acid with a tert-butyldimethylsilyl (TBDMS) group. This protection is typically achieved through the reaction of 4-hydroxyphenylboronic acid with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine. []
The primary reaction involving 4-(tert-Butyldimethylsilyloxy)phenylboronic acid is the Suzuki-Miyaura cross-coupling reaction. [] In this reaction, it reacts with an aryl halide or an aryl triflate in the presence of a palladium catalyst and a base to form a biaryl compound. The TBDMS protecting group is typically removed in a separate step, if needed, using a fluoride source like tetrabutylammonium fluoride (TBAF).
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: